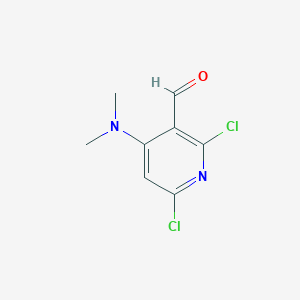

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde

説明

Reactivity of Organogold Dimer

The study of the reactivity of [2,6-bis((dimethylamino)methyl)phenyl]gold(I) dimer towards alkyl halides has led to the discovery of a rare dimeric organogold(I) species that exhibits intermolecular gold(I)–N(sp3) coordination. The synthesis of this compound from [AuCl(tht)] and [2,6-bis((dimethylamino)methyl)phenyl]lithium resulted in a 60% yield. The molecular structure of the resulting compounds was determined by X-ray analysis, revealing the formation of a heteroaurate(I) and an organogold(III) complex with a bridging methylene fragment. This research provides valuable insights into the coordination chemistry of gold and the potential for creating novel gold-containing molecules .

Synthesis of Naphthyridinones

The synthesis of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate and its subsequent use as an intermediate in the production of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones has been described. Additionally, a dimer of 2-amino-4,6-di(trifluoromethyl)nicotinaldehyde was reported. These findings contribute to the field of heterocyclic chemistry and the development of compounds with potential pharmaceutical applications .

Dichlorotris(dimethylamino)phosphorane as a Dehydrating Agent

Dichlorotris(dimethylamino)phosphorane has been identified as an effective dehydrating reagent for the preparation of N-protected amino acid amides. This reagent has previously been used for peptide synthesis and the creation of activated esters, but its utility in the synthesis of amino acid amides highlights its versatility and potential for use in a variety of organic synthesis applications .

Triorganotin Cations with Intramolecular Coordination

The synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides has been achieved. These compounds exhibit unique solubility properties, with some being extremely soluble in water and other polar solvents. NMR spectroscopy and X-ray crystallography have been used to characterize the molecular structure and solubility behavior of these compounds. The triorganotin cations were found to have a trigonal bipyramidal structure with nitrogen atoms occupying axial positions. This research contributes to the understanding of organotin chemistry and the behavior of tin-containing compounds in various solvents .

科学的研究の応用

Crystal Structure Analysis

Research on similar compounds, such as 2,6-dimethyl-3,5-dicarbomethoxy-4-(dimethylamino)-1,4-dihydropyridine derivatives, has provided insights into their crystal structures. These studies reveal boat-type conformations and varying degrees of puckering, which correlate with biological activity in some cases. Such structural analyses are crucial for understanding the interactions and potential applications of these compounds in various scientific fields (Triggle, Shefter, & Triggle, 1980).

Steric Hindrance Studies

Investigations into compounds like 2,6-dichloro-4-nitrodimethylaniline have highlighted the effects of steric hindrance, leading to significant molecular rotations and deformations. These studies enhance our understanding of molecular conformations and their impact on chemical properties and reactivities (Struchkov & Khotsyanova, 1960).

Synthesis of Cyclopnictazanes

The transformation of certain aryl derivatives into cyclopnictazane compounds, facilitated by reactions with compounds like 4-(dimethylamino)pyridine, demonstrates the potential for creating novel chemical structures. This area of research sheds light on new synthetic pathways and the stability of resulting compounds (Burford, Landry, Ferguson, & McDonald, 2005).

Hydrogen Transfer Studies

The use of 2,6-disubstituted 9,10-Dihydroanthracenes, including dimethylamino variants, as hydrogen transfer donors in reactions with α-methylstyrene has been explored. These studies contribute to the understanding of hydrogen transfer mechanisms and their kinetic parameters, offering insights into reaction dynamics and potential catalytic applications (Keller & Rüchardt, 1998).

Catalytic Applications

Research on compounds like 4-(N,N-Dimethylamino)pyridine hydrochloride highlights their potential as recyclable catalysts for the acylation of inert alcohols. Such studies not only provide a deeper understanding of the catalytic mechanisms involved but also open up possibilities for more efficient and sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).

Safety and Hazards

特性

IUPAC Name |

2,6-dichloro-4-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-12(2)6-3-7(9)11-8(10)5(6)4-13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTAHBBCANJEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=C1C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)

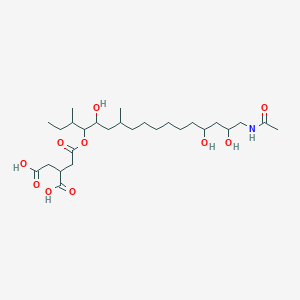

![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)

![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)

![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)